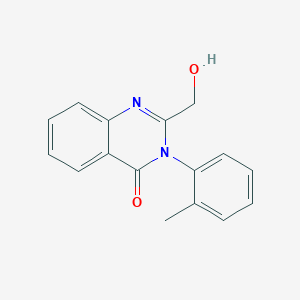
Hydroxymethyl-methaqualon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl-methaqualon is a chemical compound with the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.2946 g/mol . It is a derivative of methaqualone, a sedative-hypnotic drug that was widely used in the mid-20th century for its calming effects . This compound shares similar properties but has distinct chemical characteristics due to the presence of a hydroxymethyl group.
Preparation Methods
The synthesis of Hydroxymethyl-methaqualon involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-N-(ortho-substituted)aryl-benzamides from isatoic anhydride.
Cyclization: The intermediate is then subjected to cyclization to form the quinazolinone core structure.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Hydroxymethyl-methaqualon undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methylene derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroxymethyl-methaqualon has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazolinone derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Hydroxymethyl-methaqualon exerts its effects primarily through modulation of the GABA-A receptor . It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased sedative and hypnotic effects. The molecular targets and pathways involved include various subtypes of the GABA-A receptor, which contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Hydroxymethyl-methaqualon is similar to other methaqualone derivatives, such as:
Methylmethaqualone: This compound has a methyl group instead of a hydroxymethyl group and is known for its potent sedative effects.
Mecloqualone: Another analogue with similar sedative properties but different pharmacokinetics.
2-Methoxyqualone: A derivative with a methoxy group, known for its comparable potency and duration of action.
This compound is unique due to the presence of the hydroxymethyl group, which influences its chemical reactivity and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5060-49-1 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-5-9-14(11)18-15(10-19)17-13-8-4-3-7-12(13)16(18)20/h2-9,19H,10H2,1H3 |
InChI Key |
CNRIAQQRQYWDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


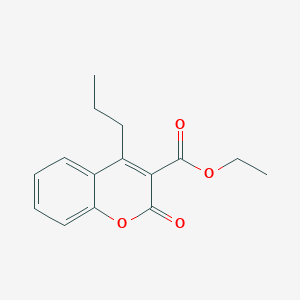
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
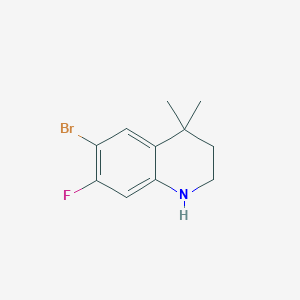
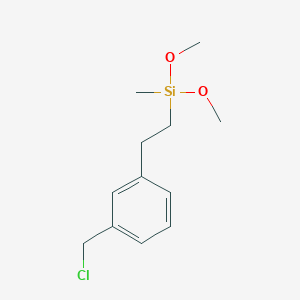
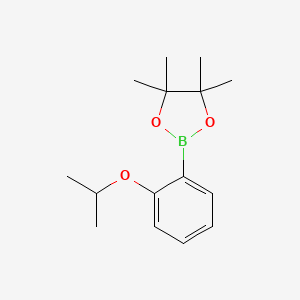

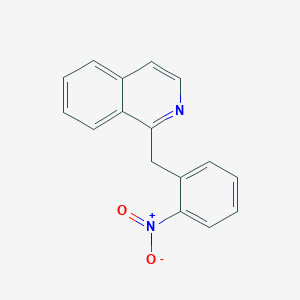
![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
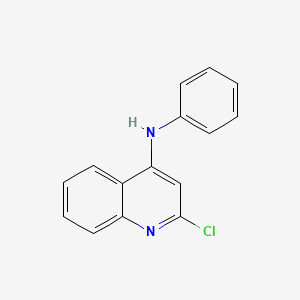
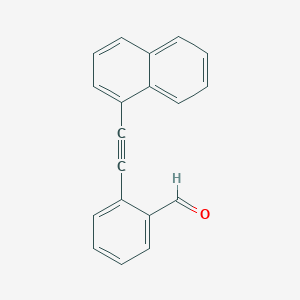
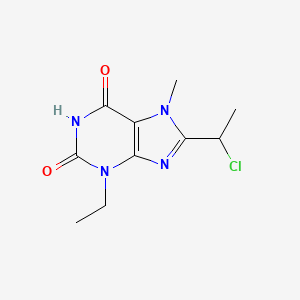

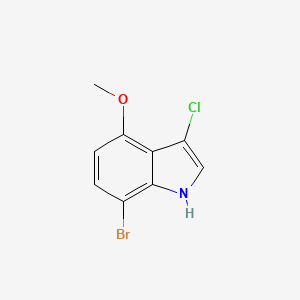
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
